3-fluoropiperidin-2-ol hydrochloride, Mixture of diastereomers
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Overview
Description
3-Fluoropiperidin-2-ol hydrochloride, a mixture of diastereomers, is a fluorinated heterocyclic compound. This compound is characterized by the presence of a fluorine atom attached to the third carbon of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Fluorination of Piperidine Derivatives: One common synthetic route involves the fluorination of piperidine derivatives. This can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Hydrolysis of Fluorinated Intermediates: The fluorinated intermediates are then hydrolyzed to introduce the hydroxyl group at the second position of the piperidine ring.
Acid-Base Reaction: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 3-fluoropiperidin-2-ol hydrochloride may involve large-scale fluorination reactions, followed by purification steps to obtain the desired diastereomeric mixture. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.
Types of Reactions:
Oxidation: The hydroxyl group in 3-fluoropiperidin-2-ol can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed to convert the fluorinated piperidine to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: CrO₃, Dess-Martin periodinane, in the presence of an acid or base.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoropiperidin-2-one, 3-Fluoropiperidin-2-aldehyde.
Reduction: 3-Fluoropiperidine.
Substitution: Various fluorinated piperidine derivatives.
Scientific Research Applications
3-Fluoropiperidin-2-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Mechanism of Action
The mechanism by which 3-fluoropiperidin-2-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
3-Fluoropyridine: A fluorinated pyridine derivative with similar applications in pharmaceuticals and agrochemicals.
3-Fluoropiperidine: A simpler fluorinated piperidine without the hydroxyl group.
3-Fluoropiperidin-4-ol: A structural isomer with the hydroxyl group at a different position on the piperidine ring.
Uniqueness: 3-Fluoropiperidin-2-ol hydrochloride is unique due to the presence of the hydroxyl group at the second position, which can influence its reactivity and binding properties compared to its isomers and similar compounds.
Properties
CAS No. |
2419226-10-9 |
---|---|
Molecular Formula |
C5H11ClFNO |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
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